molecular formula C28H23FN4O3 B4287962 6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4287962
M. Wt: 482.5 g/mol
InChI Key: KGKZZKFMLAWUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as potassium carbonate to yield the desired dihydropyrano[2,3-c]pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE exhibits unique structural features, such as the presence of the 2-fluorobenzyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-amino-4-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O3/c1-2-34-23-14-18(12-13-22(23)35-16-19-10-6-7-11-21(19)29)24-20(15-30)27(31)36-28-25(24)26(32-33-28)17-8-4-3-5-9-17/h3-14,24H,2,16,31H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZZKFMLAWUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
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6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
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6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-4-{3-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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